Cas no 879184-79-9 (N-(2-phenoxyethyl)-4-(trifluoromethyl)benzamide)

N-(2-phenoxyethyl)-4-(trifluoromethyl)benzamide is a fluorinated benzamide derivative characterized by its trifluoromethyl and phenoxyethyl functional groups. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it valuable in medicinal chemistry and agrochemical applications. The phenoxyethyl moiety contributes to its binding affinity in biological systems, potentially improving selectivity in target interactions. This compound is typically employed as an intermediate in the synthesis of pharmaceuticals or specialty chemicals, where its structural features facilitate the development of bioactive molecules. Its well-defined chemical properties and synthetic versatility make it a useful building block for research and industrial applications requiring fluorinated aromatic frameworks.
N-(2-phenoxyethyl)-4-(trifluoromethyl)benzamide structure
879184-79-9 structure
Product Name:N-(2-phenoxyethyl)-4-(trifluoromethyl)benzamide
CAS No:879184-79-9
MF:C16H14F3NO2
MW:309.283074855804
CID:6536429
Update Time:2025-10-29

N-(2-phenoxyethyl)-4-(trifluoromethyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-phenoxyethyl)-4-(trifluoromethyl)benzamide
    • Inchi: 1S/C16H14F3NO2/c17-16(18,19)13-8-6-12(7-9-13)15(21)20-10-11-22-14-4-2-1-3-5-14/h1-9H,10-11H2,(H,20,21)
    • InChI Key: HYYZESAGROWJFR-UHFFFAOYSA-N
    • SMILES: C(NCCOC1=CC=CC=C1)(=O)C1=CC=C(C(F)(F)F)C=C1

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Additional information on N-(2-phenoxyethyl)-4-(trifluoromethyl)benzamide

N-(2-Phenoxyethyl)-4-(Trifluoromethyl)Benzamide: A Comprehensive Overview

N-(2-Phenoxyethyl)-4-(Trifluoromethyl)Benzamide, also known by its CAS No. 879184-79-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development and material science. In this article, we will delve into the structure, synthesis, properties, and recent advancements associated with this compound.

The molecular structure of N-(2-phenoxyethyl)-4-(trifluoromethyl)benzamide is characterized by a benzamide backbone with a trifluoromethyl group at the para position and a phenoxyethyl substituent attached to the nitrogen atom. This arrangement imparts distinctive electronic and steric properties to the molecule, making it a versatile building block for various chemical transformations. The presence of the trifluoromethyl group introduces electron-withdrawing effects, which can influence the reactivity and selectivity of the compound in different chemical environments.

Recent studies have highlighted the potential of N-(2-phenoxyethyl)-4-(trifluoromethyl)benzamide as a precursor for bioactive compounds. Researchers have explored its role in the synthesis of novel pharmaceutical agents, particularly in the development of kinase inhibitors and anti-inflammatory drugs. The ability of this compound to form stable amide bonds with various amino acids has been leveraged in peptide synthesis, offering new avenues for drug discovery.

In terms of synthesis, N-(2-phenoxyethyl)-4-(trifluoromethyl)benzamide can be prepared through a variety of methods, including nucleophilic acyl substitution and coupling reactions. The choice of synthetic route depends on the availability of starting materials and the desired purity of the final product. Recent advancements in catalytic methodologies have enabled more efficient and environmentally friendly syntheses of this compound, aligning with green chemistry principles.

The physical and chemical properties of N-(2-phenoxyethyl)-4-(trifluoromethyl)benzamide are well-documented. It exhibits good solubility in organic solvents such as dichloromethane and ethyl acetate, making it suitable for use in solution-phase reactions. Its melting point and boiling point are within ranges that facilitate handling under standard laboratory conditions. Additionally, spectroscopic techniques such as NMR and IR have been employed to confirm its structural integrity, ensuring its reliability as a reference compound in analytical studies.

One area where N-(2-phenoxyethyl)-4-(trifluoromethyl)benzamide has shown promise is in materials science. Its ability to form self-assembled monolayers has been investigated for applications in surface modification and nanotechnology. Researchers have reported that this compound can enhance the wettability and adhesion properties of surfaces, opening up possibilities for its use in coatings and sensors.

Moreover, N-(2-phenoxyethyl)-4-(trifluoromethyl)benzamide has been studied for its role in catalysis. Its unique structure allows it to act as a ligand in transition metal-catalyzed reactions, facilitating selective transformations such as cross-couplings and cycloadditions. Recent findings suggest that this compound can improve the efficiency and yield of these reactions under mild conditions, making it a valuable tool in modern catalysis.

In conclusion, N-(2-phenoxyethyl)-4-(trifluoromethyl)benzamide (CAS No. 879184-79-9) is a multifaceted compound with diverse applications across various scientific disciplines. Its structural features make it an ideal candidate for exploring new chemical transformations and developing innovative materials. As research continues to uncover its potential, this compound is poised to play an increasingly important role in advancing both academic research and industrial applications.

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